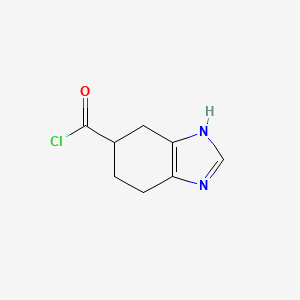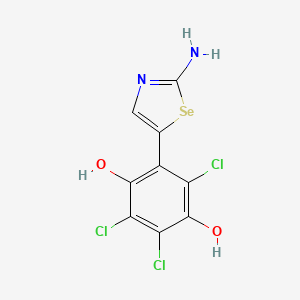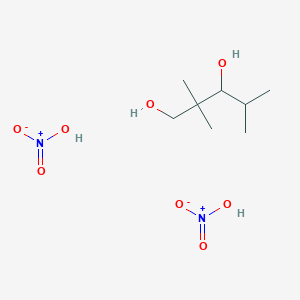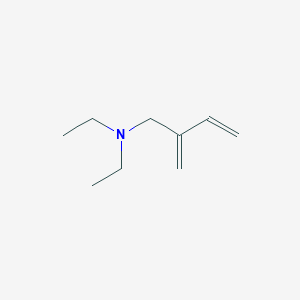![molecular formula C11H12O2S B14273975 [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene CAS No. 127718-95-0](/img/structure/B14273975.png)
[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene: is an organic compound characterized by the presence of a methanesulfonyl group attached to a buta-2,3-dien-2-yl chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene typically involves the following steps:
Formation of the Buta-2,3-dien-2-yl Chain: This can be achieved through the reaction of an appropriate alkyne with a suitable reagent to form the diene structure.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the diene in the presence of a base.
Attachment to the Benzene Ring: The final step involves coupling the diene-sulfonyl intermediate with a benzene derivative, often through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the diene chain, converting it into a more saturated hydrocarbon structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Probes: The compound can be used to study enzyme mechanisms and interactions.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biological molecules. The diene chain allows for conjugation and electron delocalization, enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
[4-(Methanesulfonyl)but-2-en-2-yl]benzene: Similar structure but with a different degree of unsaturation.
[4-(Methanesulfonyl)but-2-yn-2-yl]benzene: Contains a triple bond instead of a diene.
Uniqueness:
Structural Features: The combination of a methanesulfonyl group with a buta-2,3-dien-2-yl chain attached to a benzene ring is unique and offers distinct reactivity.
Reactivity: The presence of both electrophilic and nucleophilic sites allows for diverse chemical transformations.
This detailed article provides a comprehensive overview of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
127718-95-0 |
|---|---|
Fórmula molecular |
C11H12O2S |
Peso molecular |
208.28 g/mol |
InChI |
InChI=1S/C11H12O2S/c1-10(8-9-14(2,12)13)11-6-4-3-5-7-11/h3-7,9H,1-2H3 |
Clave InChI |
BECDELDSMFISNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CS(=O)(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)


![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)


![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)


![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
